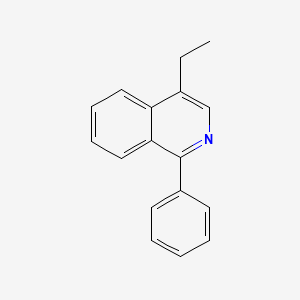

4-Ethyl-1-phenylisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

82894-63-1 |

|---|---|

Molekularformel |

C17H15N |

Molekulargewicht |

233.31 g/mol |

IUPAC-Name |

4-ethyl-1-phenylisoquinoline |

InChI |

InChI=1S/C17H15N/c1-2-13-12-18-17(14-8-4-3-5-9-14)16-11-7-6-10-15(13)16/h3-12H,2H2,1H3 |

InChI-Schlüssel |

GWSWPJBADSKOOM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CN=C(C2=CC=CC=C21)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Ethyl 1 Phenylisoquinoline and Its Structural Analogues

Classical and Modified Cyclization Approaches to Isoquinoline (B145761) Ring Systems

Traditional methods for isoquinoline synthesis rely on the intramolecular cyclization of acyclic precursors. These reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch cyclizations, have been foundational in heterocyclic chemistry for over a century. acs.orgthieme.de

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular electrophilic aromatic substitution of β-arylethylamides. wikipedia.orgnrochemistry.com This reaction is typically conducted under acidic conditions using a dehydrating agent. wikipedia.org The resulting dihydroisoquinolines can then be easily oxidized to form the aromatic isoquinoline core. nrochemistry.com

The reaction proceeds by activating the amide carbonyl with a Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org Two primary mechanisms have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com Current understanding suggests that reaction conditions can influence which pathway is dominant. wikipedia.org The presence of electron-donating groups on the benzene (B151609) ring of the β-arylethylamide substrate facilitates the cyclization. nrochemistry.com

To synthesize a 1-phenyl-4-ethylisoquinoline scaffold, a suitably substituted β-phenylethylamide is required. Specifically, the starting amide must contain a phenyl group on the acyl moiety (to become the C1 substituent) and an ethyl group on the carbon alpha to the aromatic ring (to become the C4 substituent). Research has demonstrated the successful application of this reaction for creating 1,4-disubstituted tetrahydroisoquinolines, confirming its utility for generating substitution at the C4 position. researchgate.netresearchgate.net

Variants of the Bischler-Napieralski reaction aim to improve yields and broaden its scope by using alternative reagents. The use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or carrying out the reaction under microwave-assisted conditions can lead to improved efficiency. organic-chemistry.org

| Starting Material | Reagents & Conditions | Intermediate Product | Key Features |

|---|---|---|---|

| β-(4-ethylphenyl)ethyl-benzamide | POCl₃ or P₂O₅, reflux | 1-Phenyl-4-ethyl-3,4-dihydroisoquinoline | Classic, high-temperature conditions. |

| β-Arylethylcarbamate | Tf₂O, PPA | Substituted 3,4-dihydroisoquinoline | Accommodates carbamate (B1207046) precursors. wikipedia.org |

| Optically active β-substituted phenylethylamines | POCl₃, then reduction | 1,4-disubstituted tetrahydroisoquinolines | Allows for asymmetric synthesis. researchgate.net |

| Substituted β-phenylethylamide | Microwave irradiation | Substituted 3,4-dihydroisoquinoline | Reduces reaction times significantly. organic-chemistry.org |

Pictet-Spengler Cyclization and its Variants

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.org The fully aromatic isoquinoline can then be obtained through a subsequent oxidation step. quimicaorganica.org

The reaction mechanism is initiated by the formation of an iminium ion from the amine and carbonyl precursors under acidic conditions. wikipedia.org This electrophilic iminium ion is then attacked by the electron-rich aryl ring in an intramolecular electrophilic aromatic substitution to close the ring. quimicaorganica.org The effectiveness of this reaction is highly dependent on the nucleophilicity of the aromatic ring; substrates like indoles and pyrroles react under mild conditions, whereas less nucleophilic phenyl groups often require higher temperatures and stronger acids. wikipedia.org

For the synthesis of a 4-Ethyl-1-phenylisoquinoline, the reaction would require a β-(4-ethylphenyl)ethylamine as the amine component and benzaldehyde (B42025) as the carbonyl component. The reaction would yield a 4-ethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, which must be oxidized to achieve the final aromatic product.

A significant variant is the N-acyliminium ion Pictet-Spengler reaction . In this approach, the intermediate imine is acylated to form an N-acyliminium ion, which is a much more powerful electrophile. wikipedia.org This heightened reactivity allows the cyclization to proceed under milder conditions and with a broader range of aromatic systems. wikipedia.org

| Variant | Substrates | Conditions | Product Type | Advantages/Notes |

|---|---|---|---|---|

| Classical Pictet-Spengler | β-phenylethylamine + Aldehyde | Strong acid (HCl, TFA), heat wikipedia.org | Tetrahydroisoquinoline | Can require harsh conditions for less activated rings. wikipedia.org |

| N-Acyliminium Ion Cyclization | β-phenylethylamine + Aldehyde | Acylation followed by mild acid wikipedia.org | N-Acyl-tetrahydroisoquinoline | More reactive electrophile, milder conditions. wikipedia.org |

| Microwave-Assisted | β-phenylethylamine + Aldehyde | Microwave, 140°C organic-chemistry.org | Tetrahydroisoquinoline | Greatly reduced reaction times. organic-chemistry.org |

Pomeranz-Fritsch Cyclization and its Variants

The Pomeranz-Fritsch reaction provides a direct route to the aromatic isoquinoline core. wikipedia.org The process involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com

The mechanism proceeds via the formation of a Schiff base (the benzalaminoacetal), which, under strong acid catalysis (e.g., concentrated sulfuric acid), undergoes intramolecular electrophilic attack on the benzaldehyde ring to form the isoquinoline structure. wikipedia.org A significant limitation of the classical Pomeranz-Fritsch synthesis is its inability to produce isoquinolines with substituents at the C-3 and C-4 positions. This constraint makes the method unsuitable for the direct synthesis of this compound.

However, several modifications have been developed:

The Schlittler-Muller modification: This variant uses a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, enabling the synthesis of C1-substituted isoquinolines. thermofisher.comthermofisher.com

The Bobbitt modification: This procedure involves the hydrogenation of the intermediate Schiff base before the acid-catalyzed cyclization, ultimately yielding a tetrahydroisoquinoline. thermofisher.comthermofisher.com

While these variants expand the utility of the Pomeranz-Fritsch reaction, the fundamental limitation regarding C4-substitution remains a critical consideration. organicreactions.org

Modern Transition Metal-Catalyzed Syntheses of Phenylisoquinolines

Contemporary synthetic strategies increasingly rely on the precision and efficiency of transition metal catalysis, particularly palladium-catalyzed reactions. These methods offer alternative pathways to construct the isoquinoline skeleton or to functionalize it, often with greater functional group tolerance and regioselectivity than classical methods. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have become powerful tools for forming carbon-carbon bonds. One advanced strategy for building the isoquinoline core involves the palladium-catalyzed α-arylation of an enolate with an ortho-functionalized aryl halide. rsc.org The resulting intermediate can then be cyclized with an ammonia (B1221849) source to furnish the isoquinoline ring. This approach is particularly valuable for accessing electron-deficient isoquinolines that are challenging to synthesize via traditional electrophilic substitution methods. rsc.org Other palladium-catalyzed methods include the cyclization of 2-(1-alkynyl)arylaldimines. researchgate.net

The Suzuki-Miyaura coupling is a premier palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between aryl groups. libretexts.org In the context of synthesizing 1-phenylisoquinolines, this reaction is typically used to attach the phenyl group at the C1 position of a pre-formed isoquinoline ring.

The reaction involves the coupling of an organoboron compound (e.g., phenylboronic acid) with a halide (e.g., 1-chloro- or 1-bromo-4-ethylisoquinoline) in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org This method is highly versatile and has been successfully applied to synthesize a wide range of aryl-substituted isoquinolines and isoquinolinones. nih.govresearchgate.netbenthamdirect.com

| Isoquinoline Substrate | Boron Reagent | Catalyst System (Catalyst, Ligand, Base) | Product | Reference |

|---|---|---|---|---|

| 1-Chloro-4-ethylisoquinoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | This compound | General Method organic-synthesis.com |

| 8-Chloro-2-phenylisoquinolin-1(2H)-one | Pyrimidinyl boronic acid | Pd(PPh₃)₂Cl₂, Sphos, K₂CO₃ | 8-Pyrimidinyl-2-phenylisoquinolin-1(2H)-one | nih.gov |

| 3-Chloro isoquinoline (N-activated) | Phenylboronic acid | Not specified | 3-Phenyl isoquinoline | benthamdirect.com |

Intramolecular C(sp2)-H Imidoylation Strategies

Intramolecular C(sp2)-H imidoylation has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. This strategy involves the activation of a C-H bond on an aromatic ring and its subsequent reaction with an imine moiety within the same molecule. While direct examples focusing solely on this compound are specific, the general principles of these reactions are applicable. For instance, palladium-catalyzed intramolecular C(sp2)-H imidoylation has been utilized for the synthesis of six-membered N-heterocycles. These reactions typically proceed through a cyclometalation intermediate, followed by migratory insertion of the imine and reductive elimination to afford the final product. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Rhodium(III)-Catalyzed C-H Activation and Annulation Reactions

Rhodium(III) catalysis has become a prominent method for the construction of isoquinoline skeletons through C-H activation and annulation. whiterose.ac.uk These reactions offer an atom-economical and step-efficient approach to complex molecules from simple starting materials.

Rhodium(III)-catalyzed coupling/cyclization cascade reactions provide a direct route to isoquinolines. nih.gov One such approach involves the reaction of aryl aldimines with internal alkynes. nih.gov This process leads to the formation of 3,4-disubstituted isoquinolines with good yields and high regioselectivity. nih.gov Mechanistic studies suggest that the reaction proceeds through a rhodacycle intermediate, followed by alkyne insertion and reductive elimination to form the C-N bond. nih.gov Another innovative cascade reaction utilizes arylimidates and diazo compounds, proceeding via intermolecular C-C bond formation and subsequent intramolecular C-N bond formation to yield isoquinolines and isoquinolin-3-ols without the need for an external oxidant. nih.govacs.org Phthalimides have also been employed in a rhodium-catalyzed decarbonylation/alkyne insertion cascade to access a variety of isoquinolones in a one-pot process. rsc.org

Table 1: Examples of Rhodium(III)-Catalyzed Coupling/Cyclization Cascade Reactions for Isoquinoline Synthesis

| Starting Materials | Catalyst System | Product Type | Key Features |

| Aryl aldimines and internal alkynes | Rhodium catalyst | 3,4-Disubstituted isoquinolines | Good yield, high regioselectivity nih.gov |

| Arylimidates and diazo compounds | Rh(III) catalyst | Isoquinolines and isoquinolin-3-ols | Oxidant-free, two-step process nih.govacs.org |

| Phthalimides and alkynes | Rhodium catalyst | Isoquinolones | Decarbonylation/alkyne insertion cascade, one-pot synthesis rsc.org |

Hydrazones have been effectively used as directing groups in rhodium(III)-catalyzed C-H activation for isoquinoline synthesis. acs.org This method involves the reaction of hydrazones with alkynes, leading to highly substituted isoquinolines through C-C and C-N bond formation coupled with N-N bond cleavage, all without the need for an external oxidant. acs.orgnih.govrsc.org The hydrazine (B178648) moiety acts as an internal oxidant. Similarly, benzylidenehydrazones can react with internal alkynes in a rhodium-catalyzed tandem cyclization to selectively form isoquinolines. nih.gov

Allyl carbonates have also been introduced as versatile C2 synthons in rhodium(III)-catalyzed cascade C-H activation/cyclization reactions with benzimidates, leading to the formation of isoquinoline derivatives with the liberation of hydrogen gas. rsc.org This approach is efficient, with reactions often completing within an hour. rsc.org

Table 2: Rhodium(III)-Catalyzed Isoquinoline Synthesis Using Hydrazones and Allyl Carbonates

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Key Features |

| Hydrazone | Alkyne | Rh(III) catalyst | Highly substituted isoquinolines | No external oxidant, N-N bond cleavage acs.orgnih.govrsc.org |

| Benzylidenehydrazone | Internal alkyne | Rhodium catalyst | Isoquinolines | Tandem cyclization nih.gov |

| Benzimidate | Allyl carbonate | Rh(III) catalyst | Isoquinoline derivatives | H2 liberation, rapid reaction rsc.org |

Copper-Catalyzed Methodologies

Copper catalysis offers a more economical and environmentally friendly alternative to precious metal catalysts for isoquinoline synthesis. Copper-catalyzed reactions have been developed for the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, providing a facile route to isoquinolines and isoquinoline N-oxides. nih.gov This method is notable for its use of water as a solvent and its avoidance of organic solvents, additives, or ligands. nih.gov By choosing whether to protect the hydroxyl group of the oxime, the reaction can be directed to selectively cleave the N-O or O-H bond, leading to either isoquinolines or isoquinoline N-oxides. nih.gov Another approach involves the palladium- and copper-catalyzed coupling and cyclization of terminal acetylenes with the tert-butylimine of o-iodobenzaldehyde, which proceeds through an intermediate iminoalkyne that undergoes copper-catalyzed cyclization. organic-chemistry.org

Cobalt-Catalyzed Approaches

Cobalt catalysis is another emerging area in the synthesis of isoquinoline derivatives. bohrium.com While specific examples for the synthesis of this compound are not extensively detailed in general literature, cobalt has been shown to catalyze the synthesis of related heterocyclic structures. For instance, an efficient cobalt-catalyzed tandem one-pot method has been developed for the synthesis of polysubstituted imidazo[1,5-a]isoquinolines. rsc.org This suggests the potential for developing cobalt-catalyzed methods for the direct synthesis of isoquinolines through C-H activation or other annulation strategies.

Green Chemistry Considerations in Isoquinoline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for isoquinolines. rsc.orgrsc.org The focus is on developing methods that are more environmentally benign by using less hazardous reagents, renewable starting materials, and more efficient catalytic systems. rsc.orgrsc.org

Key areas of development in the green synthesis of isoquinolines include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG). nih.govniscpr.res.in For example, a ruthenium-catalyzed synthesis of 1-phenyl isoquinoline derivatives has been developed using PEG-400 as a biodegradable and recyclable solvent. niscpr.res.inajgreenchem.com

Catalyst Recyclability: Designing catalytic systems that can be easily recovered and reused, which reduces waste and cost. Homogeneous catalysts in green solvents like PEG can often be recycled. niscpr.res.inajgreenchem.com

Atom Economy: Developing reactions that maximize the incorporation of all materials used in the process into the final product. C-H activation and annulation reactions are inherently more atom-economical as they avoid the need for pre-functionalized starting materials. niscpr.res.in

Energy Efficiency: Utilizing methods like microwave irradiation or ultrasonic irradiation to reduce reaction times and energy consumption. rsc.org

Metal-Free and Photocatalytic Methods: Exploring synthetic routes that avoid the use of transition metals altogether or use light as a clean energy source. rsc.org For example, a metal-free, photocatalytic method for synthesizing amide-functionalized isoquinoline-1,3-diones has been reported. rsc.org

These green chemistry approaches are crucial for the sustainable production of isoquinoline derivatives and are likely to be a major focus of future research in this field. rsc.orgrsc.org

Application of Recyclable Catalytic Systems

The principle of catalyst recyclability is a cornerstone of green chemistry, aiming to reduce waste and cost. rsc.org In the synthesis of isoquinoline derivatives, several strategies have been developed to facilitate catalyst recovery and reuse.

One notable approach involves the use of a homogeneous ruthenium catalyst in polyethylene glycol (PEG-400). rsc.orgniscpr.res.in Deshmukh et al. reported an efficient synthesis of isoquinolines and isoquinolinones via C–H/N–N bond activation using a Ru(II)/PEG-400 system. rsc.orgniscpr.res.in This method offers high atom economy and employs a biodegradable solvent from which the catalyst can be recovered. niscpr.res.in The protocol avoids the need for external oxidants or silver salts, providing high yields across a range of substrates. rsc.org Another green approach utilizes a magnetically recoverable nano-catalyst, which simplifies the separation process and allows for easy reuse, aligning with the principles of sustainable chemistry. nih.gov

Table 1: Examples of Recyclable Catalytic Systems in Isoquinoline Synthesis

| Catalyst System | Reaction Type | Solvent | Key Advantages | Reference |

| Ru(II)/PEG-400 | C–H/N–N Activation/Annulation | PEG-400 | Homogeneous, recyclable, biodegradable solvent, high atom economy | rsc.orgniscpr.res.in |

| Magnetic Nanoparticle Catalyst | Annulation | Solvent-free | Easy catalyst recovery with a magnet, high yields, eco-friendly | nih.gov |

| Nafion® NR50 | Acid-catalyzed cyclization | Dioxane | Recyclable solid acid catalyst, transition-metal-free, good yields | rsc.org |

Utilization of Environmentally Benign Solvents

Conventional organic synthesis often relies on volatile and toxic organic solvents, posing environmental and health risks. rsc.org Research into isoquinoline synthesis has actively explored greener alternatives.

Deep eutectic solvents (DES) have emerged as promising green media. researchgate.net These solvents are biodegradable, non-toxic, inexpensive, and have low vapor pressure. A novel green route for synthesizing intermediates of a pyrazino[2,1-a]isoquinoline derivative utilized a DES composed of choline (B1196258) chloride and urea, demonstrating improved yields and ease of recovery and reusability. researchgate.net

Water is another highly desirable solvent due to its non-toxic and abundant nature. An efficient multi-component protocol for synthesizing pyrido-[2,1-a]-isoquinoline derivatives was developed using ultrasonic irradiation in water at room temperature. rsc.orgnih.gov This method, involving phthalaldehyde, methylamine, α-halo substituted carbonyl compounds, activated acetylenes, and triphenylphosphine, resulted in excellent yields and short reaction times. rsc.org

Asymmetric Synthetic Strategies for Chiral this compound Analogues

While this compound is achiral, its structural analogues, particularly tetrahydroisoquinolines, can possess stereogenic centers. The synthesis of single enantiomers of these chiral molecules is crucial for pharmaceutical applications. rsc.org Asymmetric strategies are broadly classified into diastereoselective and enantioselective methods.

Diastereoselective Methods

Diastereoselective methods typically involve the use of a chiral auxiliary to control the stereochemical outcome of a reaction. One classic approach in isoquinoline chemistry is the use of Reissert compounds. Chiral acid chlorides can be reacted with isoquinolines to form diastereomeric Reissert compounds. nih.govfigshare.com For instance, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) with a chiral 9-phenylmenthyl acid chloride derivative achieved an 80:20 diastereomeric ratio. nih.govfigshare.com

These separated diastereomers can then be used in subsequent reactions. The anions of diastereomeric Reissert compounds react with electrophiles like aldehydes and alkyl halides, although often with only modest selectivity. nih.gov However, in specific cases, high selectivity can be achieved. For example, the Reissert anion derived from 2-l-menthoxycarbonyl-1,2-dihydroisoquinaldonitrile reacted with pivaldehyde to give the corresponding carbinol product with a high diastereomeric ratio (82:18), which after hydrolysis yielded the S-(-)-carbinol in 99% purity. nih.gov

Enantioselective Catalytic Methods

Enantioselective catalysis, which uses a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product, is a highly efficient approach to asymmetric synthesis. rsc.org

Anion-binding catalysis has been successfully applied to the enantioselective dearomatization of isoquinolines. nih.gov Using a simple tert-leucine-derived thiourea (B124793) as a catalyst, the reaction of isoquinolines with a silyl (B83357) phosphite (B83602) nucleophile generates cyclic α-aminophosphonates in excellent yields with high enantioselectivities. nih.gov

Furthermore, chiral primary amine catalysts have been used in the enantioselective [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones. mdpi.com This method constructs tetrahydroisoquinoline derivatives containing a pyrazolidine (B1218672) core with good diastereoselectivities and high enantioselectivities (up to >95% ee). mdpi.com

Table 2: Comparison of Asymmetric Synthetic Strategies

| Method Type | Strategy | Catalyst/Auxiliary | Product Type | Selectivity | Reference |

| Diastereoselective | Reissert Compound Formation | Chiral acid chlorides (e.g., l-menthoxycarbonyl chloride) | 1-Substituted isoquinoline derivatives | Up to 82:18 dr | nih.gov |

| Enantioselective | Anion-Binding Catalysis | Chiral thiourea derivative | Cyclic α-aminophosphonates | High ee | nih.gov |

| Enantioselective | 1,3-Dipolar Cycloaddition | Chiral primary amine | Tetrahydroisoquinoline-pyrazolidine fused heterocycles | >25:1 dr, >95% ee | mdpi.com |

One-Pot Synthetic Protocols for Functionalized Isoquinoline Derivatives

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.org Several one-pot protocols have been developed for the synthesis of functionalized isoquinolines.

A palladium-catalyzed two-step, one-pot synthesis of 3-methylisoquinoline (B74773) was reported by Chen et al. nih.gov This process involves a tandem allylation and intramolecular amination of benzylamine with allyl acetate, followed by basic hydrolysis to afford the final product. nih.gov Another strategy reported by Li et al. utilizes a bimetallic relay catalysis system (Ag(I)/Rh(III)) to construct 3-aryl substituted isoquinoline derivatives from benzaldoxime (B1666162) and a sulfoxonium ylide. nih.gov

Three-component reactions are particularly powerful one-pot methods. Piltan et al. demonstrated the synthesis of functionalized 1,2-dihydroisoquinolines from the reaction of isoquinoline, alkyl propiolates, and 1,3-diketones in good yields without the need for a catalyst. semanticscholar.org

Recent Advances and Emerging Methodologies in 4-Substituted Isoquinoline Synthesis

The synthesis of isoquinolines, particularly those substituted at the C4 position, remains an active area of research, with new methodologies continually emerging. ijpsjournal.com Transition-metal-catalyzed C-H activation has become a powerful tool for constructing isoquinoline scaffolds in an atom-economical fashion. ijpsjournal.com

Xu et al. developed an efficient palladium-catalyzed reaction of N-propargyl oxazolidines to construct 4-substituted isoquinolines under microwave irradiation. rsc.orgorganic-chemistry.org This method proceeds through a cascade of reductive cyclization, ring-opening of the oxazolidine, and aromatization. organic-chemistry.org Other modern approaches include silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides and rhodium(III)-catalyzed C-H activation of in situ generated oximes followed by cyclization with internal alkynes. organic-chemistry.org

Hypervalent iodine reagents have also been employed in novel synthetic strategies. An intramolecular oxidative cyclization of ketoximes bearing an alkene moiety using phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant affords 1,4-disubstituted isoquinoline N-oxides in excellent yields. acs.org These emerging methods provide rapid access to diverse and complex 4-substituted isoquinoline derivatives. researchgate.net

Spectroscopic and Structural Elucidation of 4 Ethyl 1 Phenylisoquinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 4-ethyl-1-phenylisoquinoline systems. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a comprehensive understanding of the molecular structure can be achieved.

The ¹H NMR spectrum of 4-ethyl-3-phenylisoquinoline (B1625238) provides distinct signals that confirm the presence and connectivity of the protons in the molecule. amazonaws.com In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the ethyl group at the 4-position exhibits a characteristic triplet for the methyl protons (CH₃) at approximately 1.28 ppm and a quartet for the methylene (B1212753) protons (CH₂) around 3.05 ppm, with a coupling constant (J) of 7.8 Hz. amazonaws.com

The aromatic region of the spectrum, typically between 7.0 and 9.2 ppm, displays a complex pattern of multiplets corresponding to the protons of the isoquinoline (B145761) and phenyl rings. For instance, in 4-ethyl-3-phenylisoquinoline, signals for the phenyl group protons and the isoquinoline ring protons appear in the range of 7.41-8.08 ppm. amazonaws.com A singlet for the proton at the 1-position of the isoquinoline ring is observed at approximately 9.18 ppm, which is a key indicator of this specific isomer. amazonaws.com The integration of these signals confirms the number of protons in each chemical environment.

Table 1: ¹H NMR Spectral Data for 4-Ethyl-3-phenylisoquinoline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 9.18 | s | - | H-1 |

| 8.08 | d | 8.5 | Aromatic H |

| 8.00 | d | 8.0 | Aromatic H |

| 7.75 | t | 7.5 | Aromatic H |

| 7.60 | t | 8.0 | Aromatic H |

| 7.52 | d | 7.5 | Aromatic H |

| 7.46 | t | 7.3 | Aromatic H |

| 7.41 | dt | 7.0, 1.3 | Aromatic H |

| 3.05 | q | 7.8 | -CH₂- |

| 1.28 | t | 7.8 | -CH₃ |

Source: Supporting Information - Amazon S3 amazonaws.com

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound systems. In the ¹³C NMR spectrum of 4-ethyl-3-phenylisoquinoline, the ethyl group carbons are readily identified by their upfield chemical shifts, with the methyl carbon appearing around 15.6 ppm and the methylene carbon at approximately 21.8 ppm. amazonaws.com

Table 2: ¹³C NMR Spectral Data for 4-Ethyl-3-phenylisoquinoline

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 151.6 | C |

| 150.0 | C |

| 141.3 | C |

| 135.2 | C |

| 130.5 | CH |

| 130.1 | C |

| 129.2 | CH |

| 128.6 | CH |

| 128.4 | CH |

| 128.2 | CH |

| 127.8 | CH |

| 127.7 | CH |

| 127.6 | CH |

| 126.6 | CH |

| 123.6 | C |

| 21.8 | -CH₂- |

| 15.6 | -CH₃ |

Source: Supporting Information - Amazon S3 amazonaws.com

COSY (Correlation Spectroscopy) would be instrumental in establishing the connectivity between coupled protons. For this compound, a COSY spectrum would show cross-peaks between the methyl and methylene protons of the ethyl group, confirming their direct coupling. It would also reveal correlations between adjacent protons within the phenyl and isoquinoline ring systems, aiding in the assignment of the complex multiplets in the aromatic region. libretexts.orgmnstate.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule, such as the ethyl group carbons and the CH groups of the aromatic rings. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly valuable for identifying quaternary carbons (those without attached protons) and for establishing the connectivity between different fragments of the molecule. For instance, an HMBC spectrum could show correlations from the methylene protons of the ethyl group to the carbons of the isoquinoline ring at positions 3 and 4, confirming the position of the ethyl substituent. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. For 4-ethyl-3-phenylisoquinoline, the calculated exact mass for the molecular ion [M]⁺ (C₁₇H₁₅N) is 233.1204. amazonaws.com Experimental data from HRMS analysis of a synthesized sample yielded a value of 232.1136, which, after accounting for the addition of a proton in the ionization process, would be close to the calculated value for [M+H]⁺. amazonaws.com Another source reports a calculated value for C₂₂H₁₇N [M+] as 295.1361, with a found value of 295.1357, demonstrating the high accuracy of this technique. doi.org This precise mass measurement provides strong evidence for the proposed molecular formula and rules out other potential structures with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 4-ethyl-3-phenylisoquinoline exhibits characteristic absorption bands that are consistent with its structure. amazonaws.com

Key absorptions include those for C-H stretching of the aromatic rings and the ethyl group, typically observed in the region of 2976 cm⁻¹. amazonaws.com The C=C and C=N stretching vibrations of the isoquinoline and phenyl rings give rise to a series of sharp bands in the 1617-1447 cm⁻¹ region. amazonaws.com Specifically, bands at 1617, 1573, 1497, and 1447 cm⁻¹ are characteristic of the aromatic and heteroaromatic ring systems. amazonaws.com The presence of these bands confirms the aromatic nature of the core structure.

Table 3: IR Spectral Data for 4-Ethyl-3-phenylisoquinoline

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2976 | C-H stretch (aliphatic) |

| 1617 | C=C/C=N stretch (aromatic/heteroaromatic) |

| 1573 | C=C/C=N stretch (aromatic/heteroaromatic) |

| 1497 | C=C/C=N stretch (aromatic/heteroaromatic) |

| 1447 | C=C/C=N stretch (aromatic/heteroaromatic) |

| 1248 | C-H in-plane bend / C-C stretch |

Source: Supporting Information - Amazon S3 amazonaws.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The extended π-conjugated system of the 1-phenylisoquinoline (B189431) core in this compound is expected to result in strong UV absorption.

While specific UV-Vis data for this compound is not detailed in the search results, related phenylisoquinoline compounds are known to exhibit characteristic absorption spectra. bham.ac.uk These spectra typically show multiple absorption bands corresponding to π → π* transitions within the aromatic and heteroaromatic rings. The position and intensity of these bands are sensitive to the substitution pattern on the isoquinoline and phenyl rings. For example, the conjugation between the phenyl and isoquinoline rings significantly influences the electronic absorption characteristics. bham.ac.uk

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the solid state. For this compound and its derivatives, X-ray crystallography offers a definitive means of elucidating their molecular conformation and stereochemistry.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The regular arrangement of atoms in the crystal lattice diffracts the X-rays, producing a unique diffraction pattern of spots. libretexts.org By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

Detailed Research Findings

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, extensive research on closely related 1-phenylisoquinoline derivatives provides significant insights into the expected structural features. The core 1-phenylisoquinoline scaffold imposes certain conformational preferences, primarily concerning the relative orientation of the phenyl group with respect to the isoquinoline ring system.

Studies on various substituted 1-phenylisoquinolines reveal that the dihedral angle between the plane of the isoquinoline ring and the plane of the C1-attached phenyl ring is a critical conformational parameter. This angle is influenced by the nature and position of substituents on both the isoquinoline and phenyl moieties. For instance, in the case of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, the dihedral angle between the isoquinoline unit and the phenyl ring is reported to be 11.42 (1)°. iucr.org This relatively small angle suggests a significant degree of conjugation between the two aromatic systems, which can be a common feature in such compounds.

In another example, the single-crystal X-ray diffraction analysis of a bioactive 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivative (compound 5n) was crucial in understanding its binding mode to tubulin. nih.gov This highlights the importance of crystallographic data in structure-activity relationship (SAR) studies. Similarly, investigations into 1,7/8-substituted isoquinolines have shown that these molecules can adopt twisted molecular conformations, which in turn influence their solid-state fluorescence properties. rsc.org

The solid-state packing of these molecules is often governed by weak intermolecular interactions, such as C-H···π interactions, especially in the absence of strong hydrogen bond donors. iucr.org In more complex systems, such as pyrrolo[2,3-c]isoquinolines, a detailed analysis of Hirshfeld surfaces and energy frameworks can be employed to understand the subtle intermolecular contacts that dictate the supramolecular architecture. acs.org

Interactive Data Tables

The following tables present crystallographic data for representative 1-phenylisoquinoline derivatives, which serve as valuable models for understanding the structural characteristics of the this compound system.

Table 1: Crystal Data for 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline iucr.org

| Parameter | Value |

| Chemical Formula | C₂₀H₁₇N₃ |

| Molecular Weight | 299.37 |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 18.3294 (14) |

| b (Å) | 8.3139 (7) |

| c (Å) | 21.6532 (17) |

| Volume (ų) | 3299.7 (5) |

| Z | 8 |

| Temperature (K) | 290 |

Table 2: Selected Dihedral Angles for 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline iucr.org

| Interacting Planes | Dihedral Angle (°) |

| Isoquinoline unit and Phenyl ring | 11.42 (1) |

| Isoquinoline unit and Dimethyl pyrazole (B372694) unit | 50.1 (4) |

| Phenyl ring and Dimethyl pyrazole unit | 47.3 (6) |

These data illustrate the level of precise structural information that can be obtained from X-ray crystallographic studies. The bond lengths and angles within the isoquinoline and phenyl rings are expected to be consistent with those of aromatic systems. imperial.ac.uk For the specific case of this compound, the ethyl group at the C4 position would introduce its own set of conformational possibilities, and its orientation relative to the isoquinoline plane would be a key feature determined by a crystal structure analysis.

Chemical Transformations and Derivatization of 4 Ethyl 1 Phenylisoquinoline

Functionalization at Various Positions of the Isoquinoline (B145761) Core

The isoquinoline core of 4-Ethyl-1-phenylisoquinoline offers several positions for functionalization, primarily at the C-1, C-3, and C-4 carbons, as well as the nitrogen atom. nih.gov Modern synthetic strategies, particularly those involving transition-metal catalysis, have enabled precise modifications at these sites.

Palladium-catalyzed reactions have proven effective for derivatization. For instance, a one-pot, four-component coupling protocol using an aryl bromide, a ketone, an electrophile, and an ammonia (B1221849) source can generate C4-functionalized isoquinolines. rsc.org This approach allows for the incorporation of aryl groups at the C4-position, a modification that was previously challenging due to the limited availability of the necessary benzyl (B1604629) ketone precursors. rsc.org Furthermore, chelation-assisted direct C-H functionalization has emerged as a powerful tool, bypassing the need for pre-functionalized starting materials to introduce substituents onto the isoquinoline framework. rsc.org

Ruthenium-catalyzed annulation of N-Cbz hydrazones with internal alkynes represents another robust method for constructing substituted isoquinolines, such as 4-ethyl-1-methyl-3-phenylisoquinoline. thieme-connect.com Similarly, Rhodium-catalyzed one-pot syntheses starting from readily available aryl ketones and internal alkynes provide access to a variety of substituted isoquinolines. hbni.ac.in Copper-catalyzed methods have also been developed for the synthesis of related structures like 1-ethyl-3-phenylisoquinoline through the intramolecular cyclization of (E)-2-alkynylaryl ketone O-methyl oximes. nih.gov

A key transformation involves the synthesis of derivatives like Ethyl this compound-3-carboxylate, which introduces a reactive carboxylate group at the C-3 position, opening avenues for further amide coupling or reduction. researchgate.net

Table 1: Examples of Functionalization Reactions on the Isoquinoline Core

| Reaction Type | Catalyst/Reagents | Position(s) Functionalized | Resulting Structure Example | Reference |

| C-H/N-N Annulation | [Ru(p-cymene)Cl2]2 | C3, C4 | 4-Ethyl-1-methyl-3-phenylisoquinoline | thieme-connect.com |

| One-Pot Four-Component Coupling | Palladium Catalyst | C4 | C4-Aryl Isoquinolines | rsc.org |

| C-H/N-O Annulation | Cp*Rh Catalyst | C3, C4 | 1-Methyl-4-ethyl-3-phenylisoquinoline | hbni.ac.in |

| Intramolecular C(sp2)-H Imidoylation | Palladium Catalyst | C3 | Ethyl this compound-3-carboxylate | researchgate.net |

| Intramolecular Cyclization | CuI | C1, C3 | 1-Ethyl-3-phenylisoquinoline | nih.gov |

Synthesis of Fused Heterocyclic Systems Incorporating the Isoquinoline Moiety

The this compound structure can serve as a foundational block for the synthesis of larger, fused heterocyclic systems. These complex structures are of significant interest in materials science and medicinal chemistry. The synthesis of a heterocyclic ring fused to an existing one can be classified based on the functional groups present in the substrate that participate in the cyclization. wiley.com

Methodologies for building these fused systems often involve tandem reactions or cycloadditions. For example, heterocyclic enamines can act as versatile bis-nucleophiles that react with bis-electrophiles to form fused quinoline (B57606) derivatives, demonstrating a strategy that could be adapted to isoquinoline precursors. umich.edu The development of tandem cyclization/self-hydrogenation of isocyanides, catalyzed by decatungstate, provides an atom-economical route to construct hydroxyalkylated N-heteroarenes, which could include isoquinoline-based systems. organic-chemistry.org

Furthermore, rearrangement reactions of precursors can lead to fused systems. The thieme-connect.comthieme-connect.com sigmatropic rearrangement of propargyl thiocyanates generates isothiocyanate-substituted allenes, which can undergo subsequent electrocyclic ring closure or intramolecular nucleophilic attack to form heterocyclic products. researchgate.net

Regioselective and Stereoselective Derivatization Strategies

Achieving control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of new functional groups is a key challenge in synthetic chemistry. For isoquinoline derivatives, several strategies have been developed to address this.

A direct 1,4-difunctionalization of the parent isoquinoline has been achieved in a one-step process involving a nucleophilic addition at the C-1 position, followed by the trapping of the intermediate with an electrophile at the C-4 position. researchgate.net This provides a highly regioselective method for introducing two different substituents at specific locations. researchgate.net

Palladium-catalyzed annulation reactions have also demonstrated excellent regioselectivity. The reaction of 2-iodobenzylidenamines with fluoroalkylated alkynes in the presence of a palladium catalyst yields 4-fluoroalkylated isoquinolines as a single regioisomer. nih.gov This carbopalladation reaction proceeds smoothly and with high yield, showcasing a reliable method for regioselective functionalization at the C-4 position. nih.gov

In terms of stereoselectivity, rhodium-catalyzed reactions have shown the ability to direct the formation of specific isomers. For instance, the C(sp2)-H alkenylation directed by heteroarenes can lead to the stereoselective formation of the trans-alkene product. hbni.ac.in For chiral isoquinoline derivatives, the analysis of enantiomers can be performed using chiral agents like Pirkle's alcohol, which forms diastereomeric solvates that can be distinguished using NMR spectroscopy. rsc.org This analytical technique is crucial for verifying the success of stereoselective derivatization. rsc.org

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

The systematic derivatization of the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies, particularly in drug discovery. nih.gov By introducing diverse chemical moieties at various positions, researchers can probe the interactions of the molecule with biological targets and optimize its activity and selectivity.

For example, in the development of inhibitors for neuroendocrine prostate cancer, SAR studies were performed on 4-aryl-substituted isoquinolines. mdpi.com It was found that modifications at the 4-position of the isoquinoline and on the substituted phenyl ring significantly impacted the compound's antiproliferative activity. mdpi.com Retaining a hydroxyl group at the meta-position of the phenyl ring, for instance, was shown to increase activity against the LASCPC-01 cell line. mdpi.com

Table 2: SAR Findings for 4-Aryl-Substituted Isoquinoline Derivatives Against LASCPC-01 Cells

| Compound Modification | Resulting Effect on Activity | Reference |

| Removal of hydroxyl and chlorine from phenyl moiety | Reduced activity | mdpi.com |

| Removal of only the meta-hydroxyl group | Reduced activity | mdpi.com |

| Retention of only the meta-hydroxyl group | Increased activity | mdpi.com |

| Removal of the hydroxyl group from compound 1 | Significantly decreased activity | mdpi.com |

These SAR studies are not limited to oncology. In the search for treatments for cocaine addiction, novel molecules targeting the dopamine (B1211576) transporter (DAT) have been developed based on piperidine (B6355638) analogues. nih.gov SAR studies on these compounds explored the importance of heteroatoms (O and N) in the side chain, finding that these atoms were largely exchangeable, but moving the nitrogen to an adjacent position enhanced interaction with the serotonin (B10506) transporter (SERT). nih.gov Such principles are directly applicable to the design of novel this compound derivatives for neurological targets. The goal is often to create a library of analogues to identify candidates with potent and selective biological profiles. nih.govnih.gov

Advanced Applications and Future Research Directions

Ligand Design in Coordination Chemistry

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic and steric properties. The 1-phenylisoquinoline (B189431) scaffold is a well-established bidentate C^N cyclometalating ligand, prized for its ability to form stable complexes with transition metals, particularly those from the platinum group. These complexes are instrumental in a variety of photophysical and catalytic applications.

Development of Iridium(III) Complexes and Other Transition Metal Complexes

The coordination of 1-phenylisoquinoline derivatives to Iridium(III) has been a fruitful area of research, leading to the development of a vast library of phosphorescent complexes. The electronic properties of these complexes can be finely tuned by introducing various substituents onto the phenyl and isoquinoline (B145761) rings. This tuning affects the HOMO and LUMO energy levels, which in turn influences the emission color, quantum yield, and excited-state lifetime of the resulting complex.

However, specific studies detailing the synthesis and characterization of Iridium(III) or other transition metal complexes featuring the 4-Ethyl-1-phenylisoquinoline ligand are not readily found in the scientific literature. Research tends to focus on derivatives with electronically active groups (e.g., cyano, fluoro, or methoxy (B1213986) groups) or sterically demanding groups that can significantly alter the photophysical or catalytic properties of the complex. The impact of a simple ethyl group at the 4-position of the isoquinoline ring has not been a primary focus of reported investigations.

Exploration of Photophysical and Luminescent Properties in Metal Complexes

The photophysical and luminescent properties of transition metal complexes are highly dependent on the nature of the ligands. For complexes of 1-phenylisoquinoline derivatives, emission originates from a triplet metal-to-ligand charge transfer (³MLCT) state, often mixed with ligand-centered (³LC) states. The energy of this emission can be systematically varied across the visible spectrum by modifying the ligand structure.

While extensive data exists for a wide range of substituted 1-phenylisoquinoline complexes, there is a lack of specific photophysical data for complexes of This compound . The electronic effect of the ethyl group is expected to be weakly electron-donating, which might induce a slight blue shift in the emission compared to the unsubstituted 1-phenylisoquinoline complex. However, without experimental data, this remains a theoretical consideration.

Role in Organic Electronic Materials

The unique photophysical properties of cyclometalated Iridium(III) complexes, particularly their high phosphorescence quantum yields and tunable emission colors, have made them key materials in the field of organic electronics.

Phosphorescent Emitters in Organic Light-Emitting Diodes (OLEDs)

Phosphorescent organic light-emitting diodes (PhOLEDs) utilize triplet excitons, allowing for theoretical internal quantum efficiencies of up to 100%. Iridium(III) complexes based on 1-phenylisoquinoline and its derivatives are among the most successful red-emitting phosphors used in commercial OLED displays. The stability, color purity, and efficiency of these devices are directly linked to the molecular design of the iridium complex.

Despite the widespread use of this class of compounds, there are no specific reports on the application of This compound -based complexes as phosphorescent emitters in OLEDs. The research focus has been on derivatives that can enhance charge transport, improve film morphology, or shift the emission to deeper red or near-infrared regions.

Near-Infrared (NIR) Emitting Materials

The development of efficient near-infrared (NIR) emitting materials is of great interest for applications in night-vision displays, optical telecommunications, and biomedical imaging. Extending the emission of 1-phenylisoquinoline-based iridium complexes into the NIR region (λ > 700 nm) is a significant challenge, often requiring extensive π-conjugation or the introduction of strong electron-withdrawing groups on the ligand framework.

There is no available research that indicates the use of This compound in the development of NIR-emitting materials. The electronic contribution of the ethyl group is insufficient to induce the significant bathochromic shift required for NIR emission.

Catalytic Applications of this compound Derivatives

Transition metal complexes, including those with 1-phenylisoquinoline ligands, can be effective catalysts for a variety of organic transformations. The ligand can influence the catalytic activity by modifying the steric and electronic environment of the metal center.

A search for the catalytic applications of This compound or its derivatives did not yield any specific results. While the synthesis of the isoquinoline core itself can be achieved through various catalytic methods, the subsequent use of the resulting this compound as a ligand in a catalytic system has not been reported. The field of C-H activation and cross-coupling reactions has utilized related nitrogen-containing heterocyclic ligands, but the specific contribution of the this compound scaffold remains an unexplored area of research.

Investigation in Photocatalytic Systems

The isoquinoline scaffold, a core component of this compound, is recognized for its role in photocatalysis. nih.govmdpi.com Photocatalytic systems harness light energy to drive chemical reactions, and the design of efficient photocatalysts is a key area of research. mdpi.com These systems often rely on the transfer of electrons, where a photoexcited catalyst initiates a reaction. nih.gov

Donor-acceptor systems are a particular focus in the development of organic photocatalysts. nih.gov In these systems, electron donor and acceptor units are combined to enhance the separation of photogenerated charges, a crucial factor for catalytic efficiency. nih.gov The introduction of a triphenylamine (B166846) donor into a perylene (B46583) diimide (PDI) acceptor, for instance, has been shown to significantly improve photocatalytic activity. nih.gov

While direct studies on this compound in photocatalysis are not extensively detailed in the provided results, the broader class of phenylisoquinoline derivatives has been explored. For example, 1-phenylisoquinoline has been used as a ligand in iridium(III) complexes, which act as photosensitizers. researchgate.netacs.org These complexes exhibit strong absorption in the visible light spectrum and have long-lived excited states, making them effective in photochemical reductions. researchgate.net The photocatalytic cycle can involve either oxidative or reductive quenching of the photoexcited catalyst. nih.gov

Recent advancements have also focused on developing super-reducing organic photoredox catalysis systems that can overcome the thermodynamic limitations of single-photon processes. nih.gov These systems utilize a two-photon absorption mechanism coupled with proton-coupled electron transfer to drive challenging chemical transformations. nih.gov

Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of one enantiomer of a chiral molecule over the other. beilstein-journals.org Isoquinoline derivatives have been investigated for their potential in this field. lookchem.com

While the direct application of this compound as a chiral ligand is not explicitly detailed in the provided search results, the broader context of chiral catalysis provides a framework for its potential use. Chiral-at-metal complexes, where the chirality originates from the metal center, are a novel class of catalysts for asymmetric photoredox chemistry. nih.gov These catalysts, often iridium(III) or rhodium(III) complexes, can be synthesized as single enantiomers and have shown promise in stereocontrolled radical reactions. nih.gov

The synthesis of chiral calixarenes, which are macrocyclic compounds, and their application in asymmetric catalysis have also been reviewed. beilstein-journals.org These molecules can be functionalized with chiral groups to create catalysts for a variety of asymmetric transformations, including aldol (B89426) reactions and allylic alkylations. beilstein-journals.org

The synthesis of chiral tetrahydroisoquinolines has been achieved through asymmetric transfer hydrogenation, a process catalyzed by iridium complexes. lookchem.com Furthermore, palladium-catalyzed asymmetric allylic alkylation has been used to produce chiral 1-vinyltetrahydroisoquinolines. researchgate.net These examples highlight the utility of isoquinoline-based structures in the development of chiral catalysts and synthetic methodologies.

Utility as Chemical Intermediates for Complex Organic Synthesis

The isoquinoline core is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. mdpi.comresearchgate.net Consequently, the synthesis of substituted isoquinolines is a significant focus of organic synthesis. whiterose.ac.ukorgsyn.org The this compound scaffold serves as a valuable building block, or chemical intermediate, for the construction of more complex molecular architectures. lkouniv.ac.inleah4sci.com

The development of new synthetic methods to access functionalized isoquinolines is an active area of research. whiterose.ac.uk For example, rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolones and isoquinolines from simple starting materials. whiterose.ac.uk This methodology allows for the direct functionalization of C-H bonds, offering a more efficient and atom-economical approach compared to traditional methods.

Furthermore, the reaction of 1-methylisoquinoline (B155361) with electrophilic acylacetylenes provides a one-pot assembly of functionalized (m-terphenyl-4'-yl)isoquinolines. researchgate.net This highlights how simple isoquinoline derivatives can be transformed into more elaborate structures. The Friedländer synthesis is another classic and important method for preparing quinoline (B57606) scaffolds, which are structurally related to isoquinolines. researchgate.net

The versatility of the isoquinoline ring system allows for its incorporation into a variety of complex molecular frameworks, making it a key intermediate in the synthesis of target molecules with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Emerging Research Areas and Unexplored Potential of this compound Scaffolds

The this compound scaffold holds considerable promise for future research and applications beyond its current uses. The inherent properties of the isoquinoline nucleus suggest several avenues for exploration.

One emerging area is the development of novel inhibitors for enzymes involved in drug resistance or disease progression. For instance, substituted quinolines and isoquinolines have been synthesized and evaluated for their ability to inhibit brassinin (B1667508) oxidase, a fungal enzyme that detoxifies a plant's natural defense compound. mdpi.comresearchgate.net This research indicates that the quinoline scaffold is a promising lead for designing inhibitors of detoxification enzymes. mdpi.com

The design of new antiprotozoal agents is another promising field. Bis[(substituted-aminomethyl)phenyl]isoquinoline derivatives have been synthesized and evaluated for their activity against various protozoan parasites. nih.gov These findings suggest that the isoquinoline scaffold could be a valuable template for the development of new drugs to combat parasitic diseases. nih.gov

Furthermore, the photophysical properties of metal complexes containing phenylisoquinoline ligands open up possibilities in the field of organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.orgacs.org The ability to tune the emission color and efficiency of these complexes by modifying the ligands makes them attractive candidates for next-generation display and lighting technologies. acs.org

The full potential of this compound and its derivatives is still being uncovered. Future research will likely focus on:

Exploring a wider range of catalytic applications, including different types of photoredox reactions and asymmetric transformations.

Synthesizing and evaluating a broader library of derivatives with diverse substituents to probe structure-activity relationships for various biological targets.

Investigating the material properties of polymers and other materials incorporating the this compound scaffold.

Utilizing computational modeling to predict the properties and reactivity of new derivatives, guiding synthetic efforts. nih.gov

As synthetic methodologies continue to advance and our understanding of the structure-property relationships of these molecules deepens, the this compound scaffold is poised to become an even more important tool in the hands of chemists and material scientists.

Q & A

Q. What are the common synthetic routes for 4-Ethyl-1-phenylisoquinoline, and what factors influence yield optimization?

The synthesis typically involves cyclocondensation of substituted benzaldehydes with ethylamine derivatives under acidic or catalytic conditions. For example, Friedländer or Bischler-Napieralski reactions are frequently employed, with palladium or copper catalysts enhancing regioselectivity . Yield optimization depends on solvent polarity (e.g., DMF vs. toluene), temperature control (80–120°C), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound from byproducts .

Q. How is this compound characterized using spectroscopic methods, and what key spectral markers should researchers prioritize?

- NMR : Prioritize <sup>1</sup>H NMR signals for the ethyl group (δ 1.2–1.4 ppm triplet) and aromatic protons (δ 7.2–8.5 ppm multiplet). <sup>13</sup>C NMR should confirm quaternary carbons in the isoquinoline ring (δ 125–140 ppm) .

- Mass Spectrometry : Look for the molecular ion peak at m/z 235 (C17H17N<sup>+</sup>) and fragmentation patterns indicative of ethyl group loss .

- IR : Stretching vibrations for C=N (1650–1600 cm<sup>-1</sup>) and aromatic C-H (3050–3100 cm<sup>-1</sup>) are diagnostic .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use nitrile gloves, lab coats, and safety goggles. Engineering controls include fume hoods for weighing and reactions. Emergency protocols require immediate washing with soap/water for skin contact and 15-minute eye rinsing with saline .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a scaffold for kinase inhibitors (e.g., anti-cancer agents) and neurotransmitter analogs due to its planar aromatic structure and nitrogen lone-pair interactions. Recent studies highlight its role in modulating GABAA receptors .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound derivatives across different studies?

Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent/DMSO concentrations). Standardize protocols using OECD guidelines and validate results via orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests). Statistical tools like ANOVA can identify confounding variables .

Q. What computational chemistry approaches are effective in predicting the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron density distribution, identifying reactive sites (e.g., C-3 for electrophilic substitution). Molecular docking (AutoDock Vina) predicts binding modes with catalytic enzymes, aiding in rational catalyst design .

Q. What experimental design considerations are critical when investigating the structure-activity relationship (SAR) of this compound analogs?

- Variable Selection : Systematically modify substituents (e.g., halogens at C-5, methyl groups at C-7) while keeping the core intact.

- Control Groups : Include positive/negative controls (e.g., known kinase inhibitors) to benchmark activity.

- Data Reproducibility : Triplicate experiments with blinded analysis reduce bias. Document synthetic yields, purity (HPLC ≥95%), and stereochemical outcomes .

Q. How should researchers address discrepancies between theoretical calculations and experimental observations in this compound's electronic properties?

Discrepancies in HOMO-LUMO gaps or dipole moments may stem from solvent effects or basis set limitations. Validate computational models by comparing predicted vs. experimental UV-Vis spectra (λmax shifts) or cyclic voltammetry data. Adjust solvation models (e.g., PCM vs. SMD) to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.